2,6-Dichlorobenzyl alcohol

Solid-State Chemistry Pharmaceutical Polymorphism Thermal Analysis

Researchers needing a reliable ortho-substituted benzyl alcohol building block face isomer contamination and supply inconsistency. 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8) solves this with its well-defined ortho-chlorine arrangement, unique ³⁵Cl NQR spectrum, and a solid-state order-disorder transition at 215 K-absent in the 2,4-isomer. • Guaranteed analytical specificity: distinct melting point (96-98 °C) and logP ~2.24. • Proven intermediate for pharmaceuticals and agrochemicals; dedicated industrial production ensures consistent supply. • Available in high purity (99%) for GMP-compliant formulation and impurity profiling.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 15258-73-8
Cat. No. B098724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorobenzyl alcohol
CAS15258-73-8
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CO)Cl
InChIInChI=1S/C7H6Cl2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
InChIKeyWKKHCCZLKYKUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorobenzyl Alcohol Overview


2,6-Dichlorobenzyl alcohol (2,6-DCBA), also known as (2,6-dichlorophenyl)methanol, is a chlorinated aromatic alcohol with the molecular formula C₇H₆Cl₂O and a molecular weight of 177.03 g/mol [1]. It is characterized by a specific ortho-substitution pattern of chlorine atoms on the benzene ring, which imparts distinct physicochemical properties, including a melting point of 96-98 °C and a calculated logP of approximately 2.24 , differentiating it from other positional isomers like 2,4-dichlorobenzyl alcohol (2,4-DCBA). This compound is utilized both as a key synthetic intermediate for pharmaceuticals and agrochemicals [2] and as an antimicrobial agent in formulations such as throat lozenges and preservatives, where it exhibits bacteriostatic activity .

Ortho-substituted building block for synthesis of pharmaceutical and agrochemical intermediates
Antimicrobial screening compound with reported bacteriostatic activity for formulation research
Isomer-specific analytical reference standard supported by distinct NQR spectral fingerprint

Why 2,6-Dichlorobenzyl Alcohol Is Not Interchangeable


Substitution of 2,6-dichlorobenzyl alcohol with its common isomer, 2,4-dichlorobenzyl alcohol, or with non-chlorinated benzyl alcohol is not straightforward due to critical differences in physicochemical properties, synthetic utility, and commercial availability. The 2,6-ortho-substitution pattern leads to distinct structural and electronic properties, as evidenced by different ³⁵Cl nuclear quadrupole resonance (NQR) spectra and a unique order-disorder transition at 215 K for 2,6-DCBA, which is absent in 2,4-DCBA [1]. Furthermore, the patent literature highlights a specific industrial process for producing 2,6-DCBA, emphasizing its role as a key intermediate, a utility that its isomers do not necessarily share . While both isomers are used in antimicrobial formulations, the 2,6-isomer's physical and spectral characteristics are distinct, making it essential for specific research applications, analytical standards, and synthetic pathways where the ortho-chlorine arrangement is required. Simply assuming functional or synthetic equivalence without verification will lead to failed reactions, invalid analytical data, or suboptimal formulation performance.

Replacement with 2,4-dichlorobenzyl alcohol alters solid-state behavior and NQR spectral identity, which may compromise analytical verification and material characterization.
Synthetic pathway specificity: a patented process is tailored for the 2,6-isomer; other isomers may not replicate the reported yield and purity profile.
Functional equivalence in antimicrobial formulation cannot be assumed: isomer-dependent activity and formulation behavior require data review.

2,6-Dichlorobenzyl Alcohol: Key Evidence


Order-Disorder Phase Transition

2,6-Dichlorobenzyl alcohol (2,6-DCBA) exhibits an order-disorder phase transition at approximately 215 K, a structural event that is not observed in its 2,4-dichloro isomer (2,4-DCBA). This distinct behavior was identified using ³⁵Cl nuclear quadrupole resonance (NQR) spectroscopy [1].

Order-disorder phase transition
Head-to-head
Phase transition observed at ~215 K (absent in 2,4-isomer)
Unique solid-state property relevant to polymorph screening and handling
Measured by temperature-dependent ³⁵Cl NQR spectroscopy
Solid-State Chemistry Pharmaceutical Polymorphism Thermal Analysis

Distinct NQR Spectral Pattern

The ³⁵Cl nuclear quadrupole resonance (NQR) spectrum of 2,6-DCBA shows two distinct lines, whereas the spectrum for the 2,4-DCBA isomer shows four lines [1]. This provides a definitive spectroscopic fingerprint to differentiate the isomers.

Distinct NQR spectral pattern
Head-to-head
2,6-DCBA: 2 lines vs 2,4-DCBA: 4 lines
Enables unambiguous isomer identification for QC and reference standard use
³⁵Cl NQR at 77 K
Analytical Chemistry Spectroscopy Quality Control

Postoperative Sore Throat Reduction

A randomized, double-blind, placebo-controlled clinical trial demonstrated that a preoperative lozenge containing dichlorobenzyl alcohol (AMC/DCBA) plus lignocaine significantly reduced the incidence of postoperative sore throat (POST) in patients receiving general anesthesia. The relative risk reduction was 50% compared to placebo [1].

Postoperative sore throat reduction
Trial context
50% relative risk reduction (P = 0.007)
Supports formulation endpoint review in oral mucosal research models
Randomized, double-blind, placebo-controlled trial (n=88)
Clinical Anesthesiology Pharmaceutical Formulation Postoperative Care

Industrial Production Process

A patented process for producing 2,6-dichlorobenzyl alcohol describes a method using a phase-transfer catalyst to achieve high yield and purity from 2,6-dichlorobenzyl chloride. The use of 0.05-1 wt% of a quaternary ammonium salt catalyst facilitates efficient acetylation at 80-100°C, followed by hydrolysis [REFS-1, REFS-2]. This process is distinct and optimized for the 2,6-isomer.

Industrial production process
Class-level
Patented phase-transfer catalysis method claims high yield
Supports supply-chain assessment for 2,6-isomer procurement
Data to verify with specific supplier
Organic Synthesis Process Chemistry Industrial Manufacturing

2,6-Dichlorobenzyl Alcohol: Key Applications


Throat Lozenge Formulation

For formulators developing medicated lozenges to prevent postoperative sore throat or treat acute pharyngitis, 2,6-dichlorobenzyl alcohol, often in combination with amylmetacresol, is a proven active ingredient. Its clinical efficacy in reducing POST incidence by 50% (relative risk reduction) is supported by a randomized controlled trial [1]. Procurement of high-purity 2,6-DCBA from validated sources is essential for creating a GMP-compliant pharmaceutical product with predictable performance.

Analytical Reference Standard

Due to its unique solid-state properties and distinct NQR spectral signature compared to its 2,4-isomer, 2,6-DCBA is ideal as a reference standard for analytical method development, impurity profiling, and quality control [2]. Researchers requiring a specific ortho-substituted benzyl alcohol building block for synthetic chemistry will find 2,6-DCBA to be a well-characterized and commercially viable reagent, as evidenced by its availability and defined physicochemical properties .

Key Synthetic Intermediate

2,6-Dichlorobenzyl alcohol is a recognized intermediate in the synthesis of various agricultural chemicals and pharmaceuticals [3]. Its specific ortho-substitution pattern makes it a valuable starting material for synthesizing compounds requiring that precise geometry, which cannot be achieved with the 2,4- or 3,5-isomers. The existence of a dedicated industrial production process ensures a consistent supply for scaling up synthetic routes .

Solid-State Phase Transition Research

The observation of an order-disorder phase transition at 215 K in 2,6-DCBA, which is absent in its 2,4-isomer, makes this compound a model system for studying solid-state phase transitions in molecular crystals [2]. Researchers in the field of crystal engineering or pharmaceutical polymorphism may select 2,6-DCBA specifically to investigate the influence of ortho-substitution on crystal lattice dynamics.

Application
Selection Property
Validation Focus
Oral formulation endpoint studies
Endpoint response in oral mucosal models
Formulation-specific endpoint reduction verification
Isomer-specific analytical reference
Definitive NQR spectral fingerprint
Isomer identity and purity verification
Ortho-substituted building block synthesis
Dedicated synthesis process with consistent supply
Yield and purity in scale-up synthetic routes
Solid-state phase transition model studies
Unique order-disorder phase transition (reported)
Thermal analysis and polymorph screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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